REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C@H:9]1[C@H:13]([OH:14])[CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]1[CH:13]([OH:14])[CH2:12][NH:11][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
ADDITION
|
Details
|
charged with H2
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered and conc. in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CNCC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C@H:9]1[C@H:13]([OH:14])[CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:7])[NH:8][CH:9]1[CH:13]([OH:14])[CH2:12][NH:11][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
ADDITION
|
Details
|
charged with H2
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered and conc. in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CNCC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |